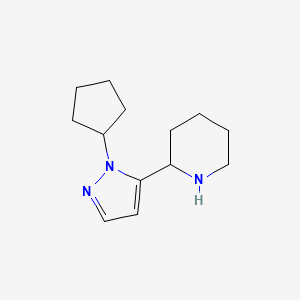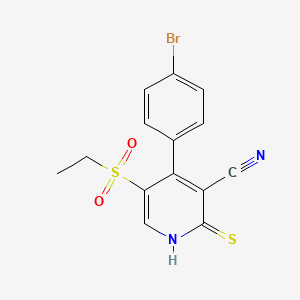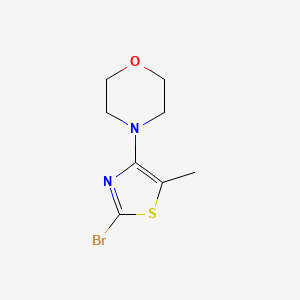
N-Cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ciclopropil-1-(prop-2-in-1-il)piperidina-4-carboxamida es un compuesto orgánico sintético que pertenece a la clase de derivados de piperidina. Este compuesto se caracteriza por la presencia de un grupo ciclopropil, un grupo prop-2-in-1-il y un anillo de piperidina con un grupo funcional carboxamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Ciclopropil-1-(prop-2-in-1-il)piperidina-4-carboxamida generalmente involucra los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar a través de una reacción de ciclización que involucra precursores apropiados.
Introducción del grupo ciclopropil: El grupo ciclopropil se introduce mediante una reacción de ciclopropanación, que se puede lograr utilizando reactivos como diazometano o ciclopropilcarbeno.
Unión del grupo prop-2-in-1-il: El grupo prop-2-in-1-il se introduce a través de una reacción de alquilación utilizando bromuro de propargilo o un reactivo similar.
Formación del grupo carboxamida: El grupo carboxamida se forma al hacer reaccionar el derivado de piperidina con una fuente de amina o amida apropiada en condiciones adecuadas.
Métodos de producción industrial
La producción industrial de N-Ciclopropil-1-(prop-2-in-1-il)piperidina-4-carboxamida puede involucrar la optimización de las rutas sintéticas anteriores para lograr rendimientos y pureza más altos. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de intensificación de procesos para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Ciclopropil-1-(prop-2-in-1-il)piperidina-4-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI) para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para producir derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos como haluros, aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, óxido de cromo (VI) y peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Haluros, aminas, tioles y otros nucleófilos en condiciones apropiadas (por ejemplo, solvente, temperatura, catalizador).
Productos principales formados
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con menos grupos funcionales que contienen oxígeno.
Sustitución: Derivados sustituidos con nuevos grupos funcionales que reemplazan los originales.
Aplicaciones Científicas De Investigación
N-Ciclopropil-1-(prop-2-in-1-il)piperidina-4-carboxamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones químicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Industria: Utilizado en la producción de productos químicos especiales, farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-Ciclopropil-1-(prop-2-in-1-il)piperidina-4-carboxamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras biomoléculas, lo que lleva a la modulación de su actividad. Esto puede resultar en varios efectos biológicos, como la inhibición de la actividad enzimática, la alteración de las vías de transducción de señales o la inducción de respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
N-(prop-2-in-1-il)piperidina-4-carboxamida: Un compuesto estructuralmente similar con un grupo prop-2-in-1-il pero que carece del grupo ciclopropil.
1-(prop-2-in-1-il)piperidina: Otro compuesto relacionado con un grupo prop-2-in-1-il unido al anillo de piperidina.
Singularidad
N-Ciclopropil-1-(prop-2-in-1-il)piperidina-4-carboxamida es único debido a la presencia de ambos grupos ciclopropil y prop-2-in-1-il, que confieren propiedades químicas y biológicas distintas. La combinación de estos grupos funcionales puede mejorar la reactividad, estabilidad y posibles actividades biológicas del compuesto en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
N-cyclopropyl-1-prop-2-ynylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H18N2O/c1-2-7-14-8-5-10(6-9-14)12(15)13-11-3-4-11/h1,10-11H,3-9H2,(H,13,15) |
Clave InChI |
ZPIZDVPYOANPNN-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1CCC(CC1)C(=O)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11782057.png)

![Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate](/img/structure/B11782065.png)


![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)






![2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11782135.png)
